

Spectroscopic Profile of 2-Isopropoxyethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Isopropoxyethanamine**

Cat. No.: **B1332123**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Isopropoxyethanamine**, a primary amine and ether. Due to the limited availability of experimentally derived public data for this specific compound, this document focuses on predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to assist researchers in the identification, characterization, and quality control of **2-Isopropoxyethanamine**.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-Isopropoxyethanamine**. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of **2-Isopropoxyethanamine** is expected to exhibit five distinct signals corresponding to the different proton environments in the molecule.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~1.1	Doublet	6H	-CH(CH ₃) ₂
b	~1.5 (broad)	Singlet	2H	-NH ₂
c	~2.8	Triplet	2H	-CH ₂ -NH ₂
d	~3.4	Triplet	2H	-O-CH ₂ -
e	~3.6	Septet	1H	-CH(CH ₃) ₂

¹³C NMR (Carbon NMR)

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.

Signal	Chemical Shift (δ , ppm)	Assignment
1	~22	-CH(CH ₃) ₂
2	~42	-CH ₂ -NH ₂
3	~70	-O-CH ₂ -
4	~72	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

The IR spectrum of **2-Isopropoxyethanamine** will likely display characteristic absorption bands for its primary amine and ether functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3380 - 3300	Medium, Sharp (two bands)	N-H Stretch	Primary Amine
2970 - 2850	Strong	C-H Stretch	Alkyl
1620 - 1560	Medium	N-H Bend (Scissoring)	Primary Amine
1470 - 1450	Medium	C-H Bend	Alkyl
1130 - 1085	Strong	C-O-C Stretch (asymmetric)	Ether
850 - 750	Broad, Medium	N-H Wag	Primary Amine

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-Isopropoxyethanamine** is expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment Ion	Notes
103	Moderate	[C ₅ H ₁₃ NO] ⁺	Molecular Ion (M ⁺)
88	High	[M - CH ₃] ⁺	Loss of a methyl group
72	Low	[M - OCH(CH ₃) ₂] ⁺	Cleavage of the ether bond
58	Moderate	[CH ₂ =NHCH ₂ CH ₂] ⁺	Rearrangement and fragmentation
44	High	[CH ₂ =NH ₂] ⁺	Alpha-cleavage, characteristic of primary amines
43	Moderate	[CH(CH ₃) ₂] ⁺	Isopropyl cation

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above. These protocols are suitable for a liquid sample of **2-Isopropoxyethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **2-Isopropoxyethanamine**.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl₃)
- Tetramethylsilane (TMS) as an internal standard
- **2-Isopropoxyethanamine** sample
- Pipettes and vials

Procedure:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **2-Isopropoxyethanamine** in ~0.6 mL of CDCl₃ in a clean, dry vial.
 - Add a small drop of TMS to the solution to serve as an internal reference (δ 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve homogeneity.
- Tune the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Identify the multiplicity of the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **2-Isopropoxyethanamine**.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer

- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **2-Isopropoxyethanamine** sample
- Pipette

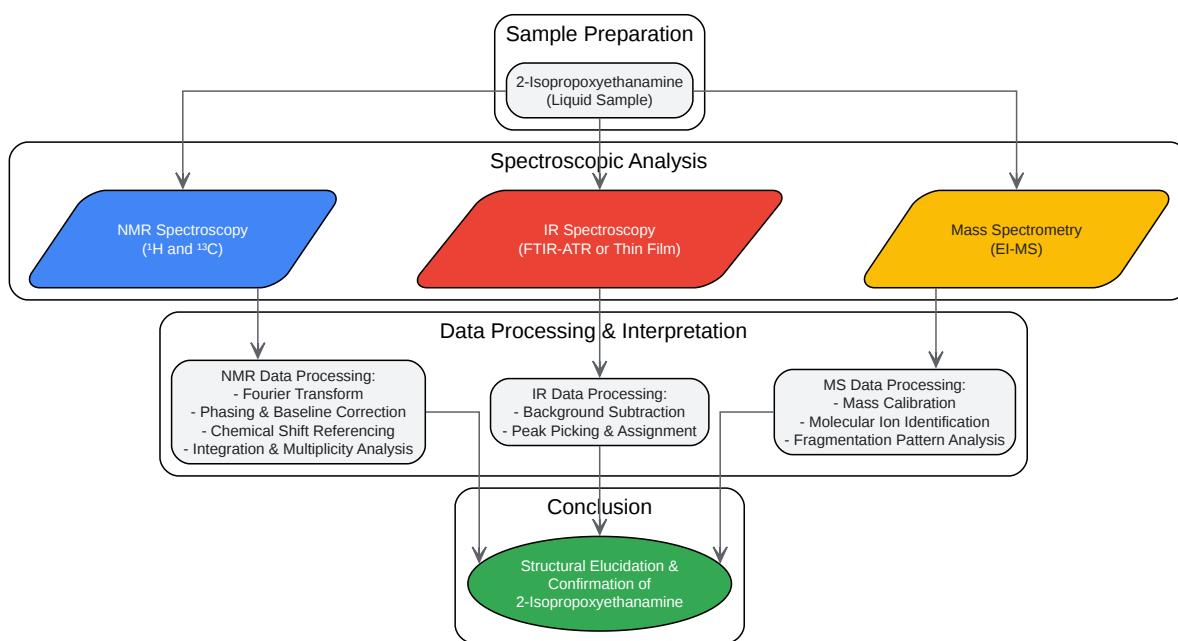
Procedure (Thin Film Method):

- Sample Preparation:
 - Place a single drop of liquid **2-Isopropoxyethanamine** onto the surface of a clean, dry salt plate.
 - Carefully place a second salt plate on top, spreading the liquid into a thin film.
- Instrument Setup:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
- Spectrum Acquisition:
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of **2-Isopropoxyethanamine**.

Materials:


- Mass spectrometer with an electron ionization (EI) source (e.g., a GC-MS system)
- Direct insertion probe or a gas chromatograph for sample introduction
- **2-Isopropoxyethanamine** sample
- Volatile solvent (e.g., methanol or dichloromethane) if using GC introduction

Procedure (Direct Infusion):

- Sample Preparation:
 - Dissolve a small amount of **2-Isopropoxyethanamine** in a volatile solvent to a concentration of approximately 1 µg/mL.
- Instrument Setup:
 - Set the EI source to a standard electron energy of 70 eV.
 - Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA).
- Spectrum Acquisition:
 - Introduce the sample into the ion source via a direct infusion pump at a low flow rate.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).
- Data Processing:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern and identify the major fragment ions.
 - Compare the observed spectrum with predicted fragmentation patterns.[\[1\]](#)[\[2\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid organic compound such as **2-Isopropoxyethanamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Isopropoxyethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332123#spectroscopic-data-nmr-ir-ms-of-2-isopropoxyethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com